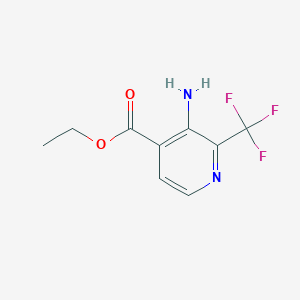

Ethyl 3-amino-2-(trifluoromethyl)isonicotinate

Description

Historical Context and Discovery in Heterocyclic Chemistry

Ethyl 3-amino-2-(trifluoromethyl)isonicotinate emerged as part of broader advancements in heterocyclic chemistry focused on optimizing bioactive molecules through strategic functionalization. The compound’s discovery aligns with two key trends in synthetic organic chemistry:

- Trifluoromethylation Strategies : The development of reliable methods for introducing trifluoromethyl (-CF₃) groups into aromatic systems, particularly pyridine derivatives, accelerated in the early 21st century. Radical trifluoromethylation techniques using sodium trifluoromethanesulfinate (Langlois reagent) enabled selective modifications of electron-deficient heterocycles.

- Isonicotinate Functionalization : Building on the medicinal success of isoniazid (isonicotinic acid hydrazide), researchers systematically explored ester and amide derivatives of isonicotinic acid to enhance pharmacokinetic properties. The ethyl ester moiety in this compound improves lipophilicity compared to free carboxylic acids, a modification first reported in analogues like ethyl 2-amino-5-(trifluoromethyl)isonicotinate.

Key milestones in its synthesis include:

- 2010s : Adoption of copper-catalyzed trifluoromethylation for pyridine systems, as demonstrated in patents for related compounds like 3-fluoro-2-trifluoromethyl isonicotinic acid.

- 2020s : Optimization of one-pot multistep reactions combining trifluoromethylation, amination, and esterification, reducing reliance on hazardous intermediates like dibromodifluoromethane.

Structural Classification Within the Isonicotinate Derivatives Family

This compound belongs to a structurally distinct subclass of isonicotinic acid derivatives characterized by:

Core Features :

- Pyridine backbone : Substituted at positions 2 and 3, differing from classical isoniazid (position 4 substitution).

- Functional groups :

Comparative Analysis with Related Structures :

The 3-amino/2-CF₃ substitution pattern creates a unique electronic profile:

Significance of Trifluoromethyl and Amino Substituents in Bioactive Molecules

Trifluoromethyl Group Contributions :

- Metabolic Stability : -CF₃ resists oxidative degradation by cytochrome P450 enzymes, extending half-life.

- Lipophilicity Enhancement : LogP increases by ~1 unit versus -CH₃ analogues, improving membrane permeability.

- Electrostatic Effects : Strong inductive (-I) effect polarizes adjacent bonds, modulating pKa of the amino group (predicted ΔpKa ≈ 0.5–1.2).

Properties

IUPAC Name |

ethyl 3-amino-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-14-7(6(5)13)9(10,11)12/h3-4H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAOEXYMJVZYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-2-(trifluoromethyl)isonicotinate typically involves the reaction of 3-aminoisonicotinic acid with trifluoromethylating agents under specific conditions. One common method includes the use of ethyl chloroformate as an esterifying agent in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle the potentially hazardous trifluoromethylating agents.

Chemical Reactions Analysis

Biological Activity

Ethyl 3-amino-2-(trifluoromethyl)isonicotinate (ETI) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 234.18 g/mol. The compound is characterized by:

- Ethyl Group : Enhances solubility and bioavailability.

- Amino Group : Facilitates interactions with biological targets through hydrogen bonding.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, allowing better membrane penetration.

Synthesis

The synthesis of ETI typically involves the reaction of isonicotinic acid derivatives with trifluoromethylating agents. The general synthetic route can be summarized as follows:

- Starting Materials : Isonicotinic acid derivatives.

- Reagents : Trifluoromethylating agents such as trifluoromethyl sulfonium salts.

- Conditions : Controlled temperature and solvent conditions to optimize yield.

Antimicrobial Properties

ETI has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that it exhibits notable inhibitory effects on both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for ETI against these pathogens typically range from 6 to 12.5 µg/mL, indicating promising antimicrobial potential .

Anticancer Activity

Research indicates that ETI may also possess anticancer properties. In vitro studies have demonstrated that ETI can induce apoptosis in cancer cell lines, such as:

- Human leukemia cells (CEM)

- Ehrlich’s ascites carcinoma cells

The cytotoxicity of ETI was observed with IC50 values around 0.13 ± 0.06 µM, suggesting a strong potential for development as an anticancer agent .

The mechanism by which ETI exerts its biological effects involves several key interactions:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating intracellular access.

- Enzyme Interaction : ETI interacts with specific enzymes and receptors, modulating their activity through conformational changes induced by hydrogen bonding with the amino group.

- Cell Signaling Pathways : The compound may influence various signaling pathways, leading to altered cellular responses in target cells.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of ETI against various pathogens using standard disk diffusion methods.

- Results indicated significant zones of inhibition ranging from 10 to 29 mm against tested strains, highlighting its potential as an antimicrobial agent.

-

Anticancer Activity Evaluation

- In a comparative study with established chemotherapeutics, ETI demonstrated superior cytotoxicity against human leukemia cells compared to standard treatments like 5-fluorouracil.

- The study concluded that ETI could serve as a lead compound in the development of new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Ethyl 3-amino-2-(trifluoromethyl)isonicotinate with structurally related compounds, emphasizing substituent variations and their impact on physicochemical and synthetic properties:

Key Observations:

- Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group in this compound increases lipophilicity and metabolic stability compared to difluoromethyl analogues (e.g., Ethyl 2-(difluoromethyl)isonicotinate). However, difluoromethyl derivatives exhibit higher radiochemical yields (RCY) in ¹⁸F-labeling reactions .

- Amino vs. Methoxy Substitution: The amino group at the 3-position enhances nucleophilicity, enabling facile amidation or cyclization reactions, whereas methoxy-substituted analogues (e.g., Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate) are more inert, favoring electrophilic substitutions .

- Trifluoromethyl Positioning: Pyridine derivatives with -CF₃ at the 2-position (e.g., this compound) show distinct electronic effects compared to pyrazole-based trifluoromethyl compounds (e.g., N-(5-(trifluoromethyl)pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide), which exhibit dual electron-withdrawing effects for agrochemical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing ethyl 3-amino-2-(trifluoromethyl)isonicotinate, and how do reaction conditions influence yield?

- Methodology : Direct synthesis often involves trifluoromethylation of pyridine derivatives. For example, trifluoroacetic anhydride (TFAA) and ethyl isonicotinate N-oxide can generate trifluoromethyl radicals under 450 nm irradiation, but excess reagents lead to side products like trifluoroacetylated derivatives . Stoichiometric optimization (e.g., 2 equiv. ethyl isonicotinate N-oxide and 4 equiv. TFAA) is critical to suppress byproducts.

- Characterization : Use LCMS (e.g., m/z 366 [M+H]+) and HPLC retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) to confirm product identity .

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

- Methodology :

- Spectroscopic Analysis : Monitor degradation via NMR (e.g., 19F NMR for trifluoromethyl group stability) and UV-Vis spectroscopy.

- Chromatographic Validation : Use reverse-phase HPLC to track decomposition products under acidic (pH < 3) or basic (pH > 9) conditions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unproductive intermediates during trifluoromethylation reactions involving ethyl isonicotinate derivatives?

- Key Findings : Ethyl isonicotinate N-oxide forms an electron donor-acceptor (EDA) complex with 2-methoxynaphthalene, enabling photoexcitation-driven trifluoromethyl radical generation. However, excess ethyl isonicotinate disrupts this process by forming a non-reactive EDA complex with ethyl N-(trifluoroacetyl)pyridinium-4-carboxylate, stalling the reaction .

- Mitigation Strategies : Limit ethyl isonicotinate concentrations to ≤1 equiv. and use calcium chloride as a stabilizer to suppress unproductive pathways .

Q. How can conflicting data on trifluoromethylation yields be resolved when comparing photoredox catalysis vs. EDA complex-mediated methods?

- Data Contradiction : Ru(bpy)3Cl2-catalyzed trifluoromethylation achieves ~55% yield, comparable to EDA-mediated methods, but substrate scope and side-product profiles differ .

- Resolution Framework :

- Substrate Screening : Test electron-deficient vs. electron-rich pyridines.

- Byproduct Analysis : Use LCMS to identify trifluoroacetylated derivatives (common in EDA methods) or over-oxidized products (in photoredox systems) .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

- Functionalization Routes :

- Sulfonylation : React with chlorosulfonyl reagents (e.g., ethyl 3-(chlorosulfonyl)isonicotinate) to introduce sulfonyl groups for bioactivity modulation .

- Heteroarylation : Use allyl bromide or NaF-mediated coupling to append aryl/heteroaryl groups (e.g., ethyl 2-(1-phenylethyl)isonicotinate, 74% yield) .

Q. How do physicochemical properties (e.g., basicity, logP) of ethyl isonicotinate derivatives influence their reactivity in trifluoromethylation?

- Key Parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.